molecular formula C10H15NO3 B2712911 Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate CAS No. 21933-15-3

Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B2712911
CAS No.: 21933-15-3
M. Wt: 197.234
InChI Key: ICSDOPIVXVXHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of 2-Azabicyclo[2.2.2]octane Chemistry

The 2-azabicyclo[2.2.2]octane framework emerged as a synthetic target in the mid-20th century, driven by its structural resemblance to natural alkaloids. Early synthetic routes relied on Diels-Alder reactions of dihydropyridines with electron-deficient dienophiles, though these methods often suffered from poor stereocontrol. A breakthrough occurred in 2014 with Alizadeh et al.’s one-pot diastereoselective synthesis of azabicyclo[2.2.2]octanes via base-mediated cyclization of dibenzalacetone and malononitrile, achieving yields up to 85%. This method streamlined access to functionalized derivatives, including this compound, by leveraging the reactivity of α,β-unsaturated ketones.

The compound’s structural characterization has been validated through NMR, IR spectroscopy, and X-ray crystallography. Its molecular formula, C₁₀H₁₅NO₃, and bicyclic architecture (PubChem CID: 21039545) feature a bridgehead nitrogen atom, a ketone at position 3, and an ethyl ester at position 4. These functional groups confer both rigidity and synthetic versatility, enabling further derivatization for pharmacological studies.

Property Value Source
Molecular Formula C₁₀H₁₅NO₃ PubChem
Molecular Weight 197.23 g/mol PubChem
IUPAC Name This compound PubChem
Key Functional Groups Ketone, Ester, Bicyclic Amine Synlett

Significance in Heterocyclic Medicinal Chemistry

The 2-azabicyclo[2.2.2]octane core is a privileged structure in medicinal chemistry due to its ability to mimic bioactive conformations of natural products. This compound serves as a key intermediate in synthesizing analogs of iboga alkaloids, which exhibit affinity for serotonin and opioid receptors. The ketone and ester moieties provide handles for introducing substituents that modulate pharmacokinetic properties, such as solubility and metabolic stability. For example, the ethyl ester enhances lipophilicity, facilitating blood-brain barrier penetration in neuropharmacological agents.

Recent studies highlight its utility in constructing polycyclic architectures via transannular cyclizations and radical-based strategies. These transformations enable the synthesis of complex alkaloid-like molecules, expanding the scope of structure-activity relationship (SAR) studies in central nervous system (CNS) drug discovery.

Evolution of Isoquinuclidine Research Paradigms

Isoquinuclidine research has shifted from natural product isolation to rational design of synthetic analogs. This compound exemplifies this trend, as its synthesis avoids the logistical challenges associated with extracting iboga alkaloids from plant sources. Modern strategies emphasize enantioselective synthesis, such as Batey’s organocatalytic Diels-Alder reaction, which achieves high stereochemical fidelity.

The compound’s rigid bicyclic framework also serves as a conformational restraint in peptidomimetics, reducing entropic penalties during target binding. This property has been exploited in designing protease inhibitors and G protein-coupled receptor (GPCR) modulators, where precise spatial arrangement of pharmacophores is critical.

Current Research Landscape and Academic Significance

Current research focuses on leveraging this compound as a building block for novel therapeutics. Recent publications describe its use in synthesizing:

  • Neuroprotective agents : Derivatives targeting NMDA receptor modulation.
  • Anticancer compounds : Hybrid molecules combining the isoquinuclidine core with DNA-intercalating motifs.
  • Antiviral scaffolds : Analogues inhibiting viral protease activity through competitive binding.

Academic interest is further fueled by the compound’s role in method development, such as photoredox-catalyzed C–H functionalization and flow chemistry applications. Collaborative efforts between institutions like Tarbiat Modares University and Zhejiang University have advanced scalable synthetic protocols, underscoring its interdisciplinary relevance.

Properties

IUPAC Name

ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-14-9(13)10-5-3-7(4-6-10)11-8(10)12/h7H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSDOPIVXVXHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate typically involves the reaction of 2-azabicyclo[2.2.2]octane with ethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl, amino, and alkoxy groups, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate is characterized by a unique bicyclic structure that contributes to its pharmacological properties. Its IUPAC name indicates the presence of a ketone and an ester functional group, which are crucial for its reactivity and interactions in biological systems.

Medicinal Chemistry Applications

  • Central Nervous System Disorders :
    • This compound has been investigated for its potential in treating various central nervous system disorders. Research indicates that derivatives of 2-azabicyclo[2.2.2]octane exhibit promising activity against conditions such as Alzheimer's disease due to their ability to interact with specific receptors in the brain .
  • Pharmacophoric Features :
    • The structural features of this compound have been linked to its selectivity for certain pharmacological targets, notably in the modulation of neurotransmitter systems . These features enhance its therapeutic potential, making it a candidate for further development in neuropharmacology.
  • Synthesis of Bioactive Compounds :
    • The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its unique bicyclic framework allows chemists to modify it into more complex structures that may possess enhanced biological activity or specificity .

Case Study 1: Synthesis and Activity

A study explored the synthesis of Ethyl 3-oxo-2-azabicyclo[2.2.2]octane derivatives, demonstrating their effectiveness as inhibitors of specific enzymes associated with neurodegenerative diseases. The synthetic route involved multi-step reactions that highlighted the compound's versatility in generating novel pharmacophores .

Case Study 2: Drug Development

In another investigation, researchers focused on the compound's role in developing new treatments for Alzheimer's disease. The findings suggested that modifications to the ethyl ester group could significantly enhance brain permeability and bioavailability, crucial factors for central nervous system therapeutics .

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Bicyclic Frameworks

The compound is compared to analogs with modified ring sizes, substituents, or functional groups (Table 1):

Compound Bicyclic System Key Substituents CAS Number Molecular Weight (g/mol)
Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate [2.2.2] 3-oxo, ethyl ester 3885-76-5 197.23
tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate [2.2.1] 3-oxo, tert-butyl ester, double bond Not provided Not provided
Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate [2.2.2] Ethyl ester (no 3-oxo) 22766-67-2 183.22
Ethyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate [3.2.1] Benzoyloxy, methyl, ethyl ester 214203-14-2 345.38
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride [2.2.2] Amino group, ethyl ester, HCl salt 1626394-43-1 239.71

Key Observations :

  • Ring Strain : The [2.2.1] system () exhibits higher strain than [2.2.2], influencing reactivity in ring-opening or functionalization reactions.
  • Functional Groups: The 3-oxo group enhances electrophilicity, making the target compound suitable for nucleophilic additions, unlike the amino-substituted analog () .
  • Steric Effects : Bulkier substituents (e.g., benzoyloxy in ) reduce solubility but improve lipophilicity for membrane penetration .
This compound
  • Synthesized via a multi-step process starting from ethyl isonipecotate and 1-bromo-2-chloroethane, followed by cyclization using lithium diisopropylamide (LDA) .
Comparative Syntheses:
  • tert-Butyl [2.2.1] Derivatives : Prepared using di-tert-butyldicarbonate and LiAlH4 reductions, emphasizing stereochemical control .
  • Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate : Synthesized similarly but omits the 3-oxo group, reducing oxidation steps .
  • Bicyclo[3.2.1] Analogs : Require specialized starting materials like tropane derivatives, increasing synthetic complexity .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) enhance water solubility, while tert-butyl esters () favor organic solvents .
  • Stability: The 3-oxo group in the target compound may increase susceptibility to hydrolysis compared to non-ketone analogs .

Biological Activity

Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate (CAS Number: 21933-15-3) is a bicyclic compound with significant potential in medicinal chemistry. This compound belongs to the class of azabicyclic structures, which have been explored for their biological activities, particularly in drug discovery and development. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NO3C_{10}H_{15}NO_3, with a molecular weight of approximately 197.24 g/mol. The structure consists of a bicyclic framework that incorporates a nitrogen atom, contributing to its unique reactivity and biological profile.

1. Antimicrobial Properties

Research has indicated that derivatives of azabicyclo compounds exhibit antimicrobial activity. For instance, studies on related bicyclic structures have shown inhibition against various bacterial strains, including those resistant to conventional antibiotics . The specific biological activity of this compound remains under investigation; however, its structural similarity to known antimicrobial agents suggests potential efficacy.

2. Neuroprotective Effects

The compound has been evaluated for neuroprotective properties, particularly concerning neurodegenerative diseases such as Alzheimer's disease. Compounds with similar azabicyclo frameworks have been reported to inhibit key enzymes involved in the pathogenesis of Alzheimer's, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in neurotransmitter regulation, and their inhibition may enhance cognitive function.

3. Inhibition of β-Lactamases

This compound derivatives have shown promise in inhibiting β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics . This property is particularly relevant in the context of rising antibiotic resistance.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Thermal Rearrangement : Utilizing diazotetramic acids as precursors can lead to the formation of β-lactam derivatives through thermal rearrangement reactions, which can then be modified to yield the desired azabicyclic structure .
  • Nucleophilic Substitution : Reaction with various nucleophiles allows for the introduction of different substituents at the exocyclic acyl group, enhancing structural diversity and potential biological activity .

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial efficacy of azabicyclo compounds, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to controls, suggesting strong antibacterial properties.

Case Study 2: Neuroprotective Screening

Another investigation focused on the neuroprotective effects of azabicyclo derivatives in a mouse model of Alzheimer's disease. Compounds structurally related to this compound demonstrated reduced amyloid plaque formation and improved cognitive performance in treated subjects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.